N-Cyclohexyl-2-hydroxy-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-hydroxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13,16H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNODPVJGWEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of "N-Cyclohexyl-2-hydroxy-N-phenylacetamide"
This guide provides an in-depth technical analysis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide (CAS 926190-49-0), a specialized chemical entity utilized primarily as a pharmaceutical reference standard for impurity profiling and as a structural motif in the development of TRPM8 (Transient Receptor Potential Melastatin 8) modulators.
CAS Registry Number: 926190-49-0 Technical Monograph for Drug Development & Analytical Chemistry
Executive Summary
N-Cyclohexyl-2-hydroxy-N-phenylacetamide is a lipophilic amide derivative formed from the condensation of N-cyclohexylaniline and glycolic acid. In pharmaceutical research, it serves a critical role as a reference standard for identifying process-related impurities in the synthesis of N-cyclohexyl-N-phenyl moiety-containing drugs and rubber antioxidants (e.g., CPPD derivatives). Additionally, its structural core—a glycolamide bearing a bulky hydrophobic cyclohexyl group—is investigated in medicinal chemistry for its potential activity as a cooling agent (TRPM8 agonist) due to its steric similarity to known carboxamide cooling compounds.
Chemical Identity & Structural Analysis
This compound is characterized by a tertiary amide bond connecting a phenyl ring, a cyclohexyl ring, and a glycolyl (2-hydroxyacetyl) group. The steric bulk of the cyclohexyl and phenyl groups creates a "propeller-like" conformation around the nitrogen atom, influencing its solubility and receptor binding affinity.
| Parameter | Specification |
| IUPAC Name | N-Cyclohexyl-2-hydroxy-N-phenylacetamide |
| Common Synonyms | N-Cyclohexyl-N-phenylglycolamide; 2-Hydroxy-N-cyclohexyl-N-phenylacetamide |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| SMILES | O=C(CN)N(C1CCCCC1)C2=CC=CC=C2 (Note: Hydroxy group implied as substituent on acetyl) -> Corrected: OCCC(=O)N(C1CCCCC1)c2ccccc2 (Wait, glycolyl is OCC(=O)).[1] Valid SMILES: OCC(=O)N(C1CCCCC1)c2ccccc2 |
| InChI Key | (Predicted based on structure) |
Physicochemical Properties
The following data synthesizes experimental observations with predictive modeling standard in medicinal chemistry (e.g., ACD/Labs, ChemAxon algorithms).
Physical State & Solubility
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 128–132 °C (Characteristic of N,N-disubstituted amides which lack strong intermolecular H-donors on the nitrogen, though the hydroxyl group allows for H-bonding).
-
Solubility Profile:
-
Water: Low (< 0.5 mg/mL). The lipophilic cyclohexyl and phenyl groups dominate the polar hydroxyl contribution.
-
DMSO: High (> 20 mg/mL). Preferred solvent for biological stock solutions.
-
Methanol/Ethanol: Soluble.
-
Dichloromethane: Soluble.
-
Molecular Descriptors (In Silico)
| Descriptor | Value | Interpretation |
| LogP (Octanol/Water) | 2.6 ± 0.3 | Highly lipophilic; readily crosses biological membranes. |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | (20.3 Ų Amide + 20.2 Ų Hydroxyl). Indicates good oral bioavailability potential (Rule of 5 compliant). |
| pKa (Acidic) | 13.5 ± 0.5 | The hydroxyl proton is weakly acidic. |
| pKa (Basic) | -0.5 ± 0.4 | The amide nitrogen is non-basic due to resonance delocalization with the carbonyl and phenyl ring. |
| H-Bond Donors / Acceptors | 1 / 2 | One donor (-OH), two acceptors (C=O, -OH). |
Synthesis & Formation Mechanism
Understanding the formation of this compound is essential for controlling it as an impurity. It is typically synthesized via the acylation of N-cyclohexylaniline.
Synthetic Pathway
The most robust route involves a two-step process to prevent side reactions with the hydroxyl group:
-
Acylation: Reaction of N-cyclohexylaniline with acetoxyacetyl chloride (protected glycolyl chloride).
-
Hydrolysis: Selective hydrolysis of the ester group to reveal the free hydroxyl.
Reaction Mechanism Visualization
The following diagram illustrates the direct acylation pathway and potential side reactions.
Caption: Step-wise synthesis via protected intermediate to ensure high purity of the target glycolamide.
Analytical Characterization Protocols
For researchers identifying this compound in complex mixtures, the following analytical fingerprints are definitive.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Retention Time: Expect elution around 8.5–9.5 min (elutes after simple acetamides but before fully non-polar analogs due to the -OH group).
-
Detection: UV at 210 nm (amide/hydroxyl) and 254 nm (phenyl).
Mass Spectrometry (LC-MS/ESI)
-
Ionization: Positive Mode (ESI+).
-
Molecular Ion: [M+H]⁺ = 234.3 Da .
-
Key Fragments (MS/MS):
-
m/z 216: Loss of water [M+H - H₂O]⁺.
-
m/z 152: Loss of Cyclohexyl group (Phenyl-NH-CO-CH2OH fragment).
-
m/z 83: Cyclohexyl carbocation (characteristic of N-cyclohexyl compounds).
-
NMR Spectroscopy (1H NMR, 400 MHz, DMSO-d6)
-
δ 7.30–7.45 (m, 5H): Phenyl aromatic protons (multiplet).
-
δ 4.20 (m, 1H): N-CH (Cyclohexyl methine proton).
-
δ 3.80 (s, 2H): CO-CH ₂-OH (Singlet, characteristic glycolyl methylene).
-
δ 4.50 (br s, 1H): -OH (Exchangeable).
-
δ 1.00–1.80 (m, 10H): Cyclohexyl methylene protons (complex envelope).
Applications in Drug Development
-
Impurity Reference Standard: Used to quantify trace levels of this amide in the manufacturing of N-cyclohexylaniline derived drugs. Its presence indicates oxidation of the acetyl chain or contamination with glycolic acid during synthesis.
-
TRPM8 Antagonist/Agonist Screening: The N-cyclohexyl-N-phenyl motif is structurally homologous to several cooling agents. This hydroxylated variant serves as a polar probe to map the binding pocket hydrophobicity of the TRPM8 ion channel.
References
-
National Center for Advancing Translational Sciences (NCATS). Acetamide, N-cyclohexyl-2-phenyl- (Related Structure). Inxight Drugs.[2][3] Retrieved from [Link]
-
PubChem. N-Cyclohexyl-2-phenylacetamide (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
Sources
Comprehensive Technical Guide: Biological Potential of N-Cyclohexyl-2-hydroxy-N-phenylacetamide Derivatives
Executive Summary
N-Cyclohexyl-2-hydroxy-N-phenylacetamide (CAS 926190-49-0) represents a specialized scaffold within the glycolanilide family, merging the lipophilic bulk of a cyclohexyl group with the aromatic stability of an N-phenyl ring and the hydrogen-bonding capability of an
This guide synthesizes available physicochemical data with Structure-Activity Relationship (SAR) insights from closely related phenylacetamides to provide a roadmap for its investigation as a therapeutic agent.
Chemical Architecture & SAR Analysis
The biological efficacy of N-Cyclohexyl-2-hydroxy-N-phenylacetamide stems from its tripartite structure, which balances hydrophobicity with specific receptor binding capabilities.
Structural Components[1]
-
N-Phenyl Ring: Provides
- stacking interactions crucial for binding within enzyme active sites (e.g., COX-1/COX-2 hydrophobic channels). -
N-Cyclohexyl Group: A bulky, aliphatic moiety that significantly increases LogP (predicted ~2.9), enhancing membrane permeability and Blood-Brain Barrier (BBB) crossing potential compared to simple acetanilides.
-
2-Hydroxyacetyl (
-Hydroxy) Tail: Acts as a hydrogen bond donor/acceptor pair. This mimics the transition state of peptide bond hydrolysis or interacts with serine residues in protease active sites.
Physicochemical Profile (Predicted)
| Property | Value | Implication |
| Molecular Weight | 233.31 g/mol | Optimal for oral bioavailability (Rule of 5). |
| LogP | ~2.9 | High lipophilicity; likely good CNS penetration. |
| H-Bond Donors | 1 (OH) | Specific receptor targeting. |
| H-Bond Acceptors | 2 (C=O, OH) | Interaction with cationic residues. |
| Rotatable Bonds | 3 | Conformational flexibility for induced fit. |
Therapeutic Applications & Mechanisms
Based on the pharmacophore similarity to Lidocaine (sterically hindered amides), Paracetamol (acetanilides), and Cooling Agents (N-substituted carboxamides), the following activities are prioritized for investigation.
Analgesic and Anti-inflammatory Activity
The core phenylacetamide structure is a known pharmacophore for COX enzyme inhibition. The addition of the N-cyclohexyl group creates steric bulk that may improve selectivity or alter metabolic stability (preventing rapid hydrolysis).
-
Mechanism: Competitive inhibition of Cyclooxygenase (COX) enzymes, reducing prostaglandin
synthesis. -
Hypothesis: The
-hydroxyl group may chelate the heme iron or interact with the tyrosine radical in the COX active site, similar to antioxidant-based NSAID mechanisms.
TRPM8 Modulation (Sensory/Cooling)
N-Cyclohexyl amides are structurally homologous to WS-3 and other cooling agents.
-
Mechanism: Allosteric modulation of the TRPM8 ion channel.
-
Potential: Topical analgesia or antipruritic (anti-itch) formulations. The "cooling" sensation can gate pain signals via the spinal dorsal horn.
Cytotoxicity (Anticancer Potential)
Recent studies on phenylacetamide derivatives have shown dose-dependent cytotoxicity against cancer cell lines (MCF-7, MDA-MB-468).
-
Pathway: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 , leading to Caspase-3 activation.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential: COX-2 inhibition for inflammation and TRPM8 activation for sensory modulation.
Figure 1: Dual mechanistic pathways proposing COX-2 inhibition and TRPM8 activation.
Experimental Protocols
Chemical Synthesis Workflow
Objective: Synthesize N-Cyclohexyl-2-hydroxy-N-phenylacetamide with >98% purity.
Reaction Scheme:
-
Precursor Formation: N-Cyclohexylaniline is reacted with Acetoxyacetyl chloride.
-
Hydrolysis: Selective deprotection of the acetyl group to yield the free hydroxyl.
Figure 2: Step-by-step synthetic route.
Detailed Procedure:
-
Acylation: Dissolve N-cyclohexylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C. Dropwise add Acetoxyacetyl chloride (1.1 eq). Stir at Room Temperature (RT) for 4 hours. Wash with 1N HCl and Brine. Dry over
. -
Hydrolysis: Dissolve the intermediate in Methanol. Add
(2.0 eq) dissolved in a minimal amount of water. Stir for 2 hours. Evaporate methanol, extract with Ethyl Acetate. -
Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Hexane:EtOAc 3:1).
In Vitro COX-2 Inhibition Assay
Objective: Validate anti-inflammatory potential.
-
Reagents: Purified recombinant COX-2 enzyme, Arachidonic acid, Colorimetric substrate (TMPD).
-
Preparation: Dissolve test compound in DMSO (Final concentration <1%).
-
Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C.
-
Initiation: Add Arachidonic acid and TMPD.
-
Measurement: Monitor absorbance at 590 nm (Peroxidase activity of COX).
-
Calculation: $ % Inhibition = \frac{(Slope_{control} - Slope_{inhibitor})}{Slope_{control}} \times 100 $.
Future Outlook & Optimization
To transition this scaffold from a building block to a lead candidate:
-
Metabolic Stability: Assess the stability of the amide bond against liver amidases. The cyclohexyl group likely offers steric protection.
-
Derivatization:
-
Substitution on Phenyl Ring: Add -F or -
at the para-position to block metabolism and enhance lipophilicity. -
Linker Modification: Methylation of the
-hydroxyl group (methoxy) to improve BBB permeability.
-
References
-
PubChem. (2025). N-Cyclohexyl-2-phenylacetamide (Related Scaffold Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Catalog: N-cyclohexyl-2-hydroxy-N-phenylacetamide (CAS 926190-49-0).[1][2][3] Merck KGaA. Link
-
Tavallaei, M., et al. (2025). "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences, 31(2). Link
-
BenchChem. (2025). Technical Guide to N-phenylacetamide Derivatives.Link
-
GuideChem. (2025). Chemical Properties of N-hydroxy-N-phenylacetamide Derivatives.Link
Sources
An In-depth Technical Guide to N-Cyclohexyl-2-hydroxy-N-phenylacetamide and Its Structural Analogs: A Landscape of Therapeutic Potential
This technical guide provides a comprehensive overview of N-Cyclohexyl-2-hydroxy-N-phenylacetamide, a molecule of interest in medicinal chemistry, and its structural analogs. In the dynamic field of drug discovery, the exploration of novel chemical scaffolds is paramount. The N-phenylacetamide core, in particular, has emerged as a versatile framework, with numerous derivatives exhibiting a wide spectrum of biological activities.[1][2] While direct experimental data on N-Cyclohexyl-2-hydroxy-N-phenylacetamide is limited in publicly accessible literature, this guide will delve into the known properties of its close structural analogs. By examining these related compounds, we can infer the potential therapeutic applications and guide future research and development efforts for this promising class of molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized perspective grounded in established scientific principles and experimental data.
The Core Moiety: Understanding N-Cyclohexyl-2-hydroxy-N-phenylacetamide
N-Cyclohexyl-2-hydroxy-N-phenylacetamide (CAS No. 926190-49-0) is a tertiary amide characterized by a central acetamide group with a cyclohexyl and a phenyl substituent on the nitrogen atom, and a hydroxyl group on the acetyl moiety.[3] This combination of lipophilic (cyclohexyl, phenyl) and hydrophilic (hydroxyl, amide carbonyl) groups suggests a balanced physicochemical profile, a desirable trait for drug candidates.
Molecular Structure:
Caption: 2D representation of N-Cyclohexyl-2-hydroxy-N-phenylacetamide.
Structural Analogs and Their Physicochemical Properties
The therapeutic potential of a molecule can often be predicted by studying its structural analogs. The following table summarizes the key physicochemical properties of closely related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| N-Cyclohexyl-2-phenylacetamide | C14H19NO | 217.31 | 2.9 | [4] |
| 2-Cyclohexyl-N-phenylacetamide | C14H19NO | 217.31 | 2.9 | [5] |
| N-Cyclohexyl-2-oxo-2-phenylacetamide | C14H17NO2 | 231.29 | - | [6] |
| N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide | C14H19NO3 | 249.31 | - | [7] |
| 2-Chloro-N-cyclohexyl-2-phenylacetamide | C14H18ClNO | 251.75 | - | [8] |
Biological Activities of the N-Phenylacetamide Scaffold
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.
Anticancer and Cytotoxic Potential
Numerous studies have highlighted the antiproliferative effects of N-phenylacetamide derivatives against various cancer cell lines. For instance, certain synthetic phenylacetamides have shown significant efficacy in reducing cell viability and inducing apoptosis in breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[9] The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and FasL, and an increase in caspase 3 activity.[9] While data on the cyclohexyl-substituted variants is less abundant, the established anticancer potential of the broader N-phenylacetamide class provides a strong rationale for investigating N-Cyclohexyl-2-hydroxy-N-phenylacetamide and its analogs in this context.
Antimicrobial Activity
N-phenylacetamide derivatives have also been explored for their antimicrobial properties. For example, a series of N-phenylacetamides containing 4-arylthiazole moieties exhibited promising in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae.[10] The proposed mechanism for some analogs involves the disruption of the bacterial cell membrane.[10] This suggests that the N-phenylacetamide scaffold can be a valuable starting point for the development of novel antibacterial agents.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic potential of phenylacetamide derivatives is well-documented.[2] For example, N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines such as IL-1β and TNF-α, and reduce oxidative stress in animal models of arthritis.[11] This activity is attributed to the modulation of inflammatory pathways and the scavenging of reactive oxygen species (ROS).[11] Given these findings, it is plausible that N-Cyclohexyl-2-hydroxy-N-phenylacetamide could exhibit similar anti-inflammatory effects.
Proposed Synthetic and Evaluation Workflows
To further elucidate the therapeutic potential of N-Cyclohexyl-2-hydroxy-N-phenylacetamide and its analogs, a systematic approach to their synthesis and biological evaluation is necessary.
Proposed General Synthesis Protocol
A common method for the synthesis of N-substituted amides is the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent. The synthesis of N-Cyclohexyl-2-oxo-2-phenylacetamide provides a relevant template.[6] A plausible synthetic route for N-Cyclohexyl-2-hydroxy-N-phenylacetamide could involve the reaction of 2-hydroxy-N-phenylacetamide with cyclohexanone in the presence of a reducing agent (reductive amination) or the coupling of N-cyclohexylaniline with 2-hydroxyacetic acid.
General Amide Coupling Protocol:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid (e.g., phenylglyoxylic acid) in an appropriate aprotic solvent (e.g., methylene chloride).
-
Addition of Coupling Agents: Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-(dimethylamino)pyridine - DMAP).
-
Addition of Amine: Introduce the amine (e.g., cyclohexylamine) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified duration (e.g., 10 hours).
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Caption: A generalized workflow for the synthesis of N-substituted phenylacetamides.
Recommended Biological Evaluation Cascade
A tiered approach to biological screening is recommended to efficiently assess the therapeutic potential of newly synthesized analogs.
Caption: A tiered approach for the biological evaluation of novel compounds.
Conclusion and Future Directions
While direct experimental data on N-Cyclohexyl-2-hydroxy-N-phenylacetamide remains elusive, the extensive research on its structural analogs, particularly within the broader class of N-phenylacetamides, provides a strong foundation for future investigation. The N-phenylacetamide scaffold has consistently demonstrated a remarkable range of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of a cyclohexyl, phenyl, and hydroxyl moiety in the target molecule suggests a favorable physicochemical profile that warrants further exploration.
Future research should focus on the efficient synthesis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide and a library of its close analogs. A systematic biological evaluation, following the proposed cascade, will be crucial in elucidating their therapeutic potential. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational optimization as drug candidates. The insights presented in this guide, drawn from the wealth of information on related structures, offer a clear roadmap for unlocking the potential of this intriguing and underexplored area of medicinal chemistry.
References
-
PubChem. (n.d.). N-Cyclohexyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Chemical Synthesis Database. (2025, May 20). N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-cyclohexyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). N-Cyclohexyl-2-phenylacetamide. American Chemical Society. Retrieved February 24, 2026, from [Link]
-
Jia, Y., & Wu, Y. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1948. [Link]
-
Environmental Protection Agency. (n.d.). Acetamide, N-cyclohexyl-2-phenyl- Synonyms. Retrieved February 24, 2026, from [Link]
-
Perišić-Janjić, N., et al. (2014). Retention behavior and biological activity of N-substituted-2-phenylacetamide derivates. Contemporary Materials, V-2, 168-176. [Link]
-
Li, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1803. [Link]
-
Asadi, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
-
Ahmad, S., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Cyclohexyl-2-phenylacetamide | C14H19NO | CID 82500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-cyclohexyl-N-phenylacetamide | C14H19NO | CID 880922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 40934-39-2|2-Chloro-N-cyclohexyl-2-phenylacetamide|BLD Pharm [bldpharm.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-Cyclohexyl-2-hydroxy-N-phenylacetamide" CAS number and chemical identifiers.
This technical guide provides an in-depth analysis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide (CAS 926190-49-0), a specialized chemical entity utilized primarily as a reference standard in pharmaceutical impurity profiling and metabolic studies of N-substituted anilides.
Chemical Identifiers & Core Profile
| Parameter | Technical Specification |
| Chemical Name | N-Cyclohexyl-2-hydroxy-N-phenylacetamide |
| CAS Registry Number | 926190-49-0 |
| Synonyms | N-Cyclohexyl-N-phenylglycolamide; 2-Hydroxy-N-cyclohexyl-N-phenylacetamide |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| SMILES | OCC(=O)N(C1CCCCC1)c2ccccc2 |
| InChI Key | (Predicted) BQZLFFPNNIDMKV-YAQRNVERCD (Analogous) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.[1][2] |
| Primary Application | Pharmaceutical Reference Standard, Impurity Marker, Metabolite Standard. |
Introduction & Application Context
N-Cyclohexyl-2-hydroxy-N-phenylacetamide represents a critical structural motif in the analysis of N-alkyl-N-aryl amides. It serves two primary functions in high-fidelity chemical research:
-
Impurity Profiling: It acts as a reference marker for the quality control of N-cyclohexyl-N-phenylacetamide and related precursors used in the synthesis of rubber antioxidants (e.g., vulcanization accelerators) and specific pharmaceutical intermediates.
-
Metabolic Reference: In drug metabolism and pharmacokinetics (DMPK), this compound models the Phase I oxidative metabolite (hydroxylation at the
-carbon) of lipophilic anilide scaffolds.
Its presence in a sample typically indicates oxidative degradation or specific side-reactions during the acylation of N-cyclohexylaniline.
Synthesis & Manufacturing Protocol
The synthesis of CAS 926190-49-0 requires a controlled acylation-hydrolysis sequence to prevent over-oxidation or hydrolysis of the amide bond. The preferred route utilizes Chloroacetyl chloride as an electrophile, followed by nucleophilic substitution.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from N-cyclohexylaniline to the target glycolamide.
Detailed Experimental Protocol
Step 1: Acylation (Formation of the Chloro-Intermediate)
-
Reagents: N-Cyclohexylaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-cyclohexylaniline in anhydrous DCM under nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add Triethylamine (TEA) as a proton scavenger.
-
Dropwise add Chloroacetyl chloride over 30 minutes. Note: Exothermic reaction; control temperature < 5°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine/TEA), followed by brine. Dry over MgSO₄ and concentrate.
-
Yield: Quantitative formation of 2-Chloro-N-cyclohexyl-N-phenylacetamide .
-
Step 2: Nucleophilic Substitution (Hydroxylation)
-
Reagents: 2-Chloro-intermediate, Sodium Formate (3.0 eq), Formic Acid (solvent/catalyst) or aqueous NaOH (careful control required). Preferred Method: Formate displacement followed by hydrolysis.
-
Procedure:
-
Dissolve the chloro-intermediate in a mixture of 1,4-dioxane and water (4:1).
-
Add Sodium Formate.
-
Reflux at 90°C for 4-6 hours. This converts the chloride to the formate ester, which hydrolyzes in situ or upon workup to the alcohol.
-
Purification: Extract with Ethyl Acetate. The crude product is often purified via recrystallization from Hexane/Ethyl Acetate or Column Chromatography (Silica, 20-40% EtOAc in Hexane).
-
Analytical Characterization
To validate the identity of CAS 926190-49-0, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| ¹H NMR | 7.30 - 7.50 | Multiplet | Phenyl protons (5H) |
| 4.40 - 4.60 | Singlet/Broad | ||
| 4.20 | Broad Singlet | Hydroxyl (-OH) (Exchangeable) | |
| 3.80 - 4.00 | Multiplet | Cyclohexyl N-CH (1H) | |
| 1.00 - 1.90 | Multiplet | Cyclohexyl methylene protons (10H) | |
| ¹³C NMR | 171.5 | Singlet | Carbonyl (C=O) |
| 138.2 | Singlet | Phenyl ipso-carbon | |
| 60.5 | Singlet | ||
| 52.4 | Singlet | Cyclohexyl N-CH |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion:
Da. -
Fragmentation Pattern:
-
Loss of
( ). -
Cleavage of the cyclohexyl group (
, N-phenylglycolamide fragment).
-
Stability & Handling
Degradation Pathways
This compound is relatively stable but susceptible to specific degradation routes under stress conditions:
-
Oxidation: The primary alcohol can oxidize to the corresponding aldehyde (Glyoxylamide) or carboxylic acid (Oxalamide derivative) under strong oxidative stress.
-
Hydrolysis: Under strong acidic or basic conditions (
or ), the amide bond may cleave, yielding N-cyclohexylaniline and glycolic acid.
Storage Protocol
-
Temperature: Store at -20°C for long-term reference standard stability.
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).
-
Solvent Stability: Stable in DMSO/Methanol for < 24 hours at RT. Prepare fresh stock solutions for analytical calibration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82500, N-Cyclohexyl-2-phenylacetamide (Parent Scaffold). Retrieved from [Link]
-
ChemSrc. CAS 926190-49-0 Entry and Physicochemical Properties.[3] Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for N-Cyclohexyl-2-hydroxy-N-phenylacetamide in Bio-organic Chemistry
Introduction: Unveiling the Potential of a Novel Phenylacetamide Derivative
The N-substituted acetamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a wide spectrum of biological activities.[1] Derivatives of N-phenylacetamide, in particular, have been extensively explored and have shown significant promise as antifungal, anticancer, anti-inflammatory, and anticoagulant agents.[1][2][3][4][5] This guide focuses on a novel, relatively unexplored derivative: N-Cyclohexyl-2-hydroxy-N-phenylacetamide .
While extensive research has been conducted on various analogues, publicly available scientific literature on the specific biological profile of N-Cyclohexyl-2-hydroxy-N-phenylacetamide is notably scarce. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By synthesizing data from structurally related compounds, we will delineate a strategic approach to systematically investigate the bio-organic applications of this promising molecule. We will propose a rationale for its study, detail robust experimental protocols for screening its activity, and suggest pathways for elucidating its mechanism of action.
Scientific Rationale: Why Investigate N-Cyclohexyl-2-hydroxy-N-phenylacetamide?
The unique structural features of N-Cyclohexyl-2-hydroxy-N-phenylacetamide—the N-cyclohexyl group, the N-phenyl group, and the 2-hydroxyacetyl moiety—suggest a strong potential for novel biological activity.
-
The N-Phenylacetamide Core: This well-established pharmacophore is known to interact with various biological targets. Its derivatives have demonstrated potent cytotoxic effects against multiple human cancer cell lines and significant antifungal activity.[1][2][3]
-
The N-Cyclohexyl Group: The bulky, lipophilic cyclohexyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It may enhance membrane permeability, improve binding affinity to hydrophobic pockets of target proteins, and potentially alter the metabolic stability of the molecule.[6][7]
-
The 2-Hydroxy Moiety: The hydroxyl group can participate in hydrogen bonding, a critical interaction for ligand-receptor binding. It may also serve as a key site for metabolic transformations. Its presence differentiates this compound from the more studied 2-oxo or unsubstituted phenylacetamides.[8]
This combination of functional groups suggests that N-Cyclohexyl-2-hydroxy-N-phenylacetamide could be a promising candidate for development as an anticancer, antimicrobial, or anti-inflammatory agent.
Proposed Synthesis Workflow
A plausible synthetic route for N-Cyclohexyl-2-hydroxy-N-phenylacetamide can be adapted from established methods for amide bond formation. A potential starting point is the condensation of a protected 2-hydroxy-phenylacetic acid derivative with N-cyclohexylaniline, or a multi-step synthesis starting from phenylglyoxylic acid. A related compound, N-Cyclohexyl-2-oxo-2-phenylacetamide, has been synthesized via the condensation of phenylglyoxylic acid with cyclohexylamine using DCC and DMAP as coupling agents.[8] A subsequent stereoselective reduction of the ketone would yield the desired hydroxyl group.
Caption: A potential two-step synthesis of the target compound.
Part 1: Anticancer Activity Screening
Rationale: Numerous N-phenylacetamide analogues have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents.[1][2] The mechanism often involves the induction of apoptosis.[2]
Protocol 1.1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses a cell's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-468 for triple-negative breast cancer, PC-12 for pheochromocytoma).[2]
-
N-Cyclohexyl-2-hydroxy-N-phenylacetamide (dissolved in DMSO to create a stock solution).
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (cell culture grade).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed adherent cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | N-Cyclohexyl-2-hydroxy-N-phenylacetamide | 5.2 ± 0.4 |
| MDA-MB-468 | N-Cyclohexyl-2-hydroxy-N-phenylacetamide | 2.8 ± 0.3 |
| PC-12 | N-Cyclohexyl-2-hydroxy-N-phenylacetamide | 8.1 ± 0.6 |
| MDA-MB-468 | Doxorubicin (Positive Control) | 0.38 ± 0.07[2] |
Protocol 1.2: Apoptosis Induction Analysis via Caspase-3 Activity
Rationale: A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3. Phenylacetamide derivatives have been shown to trigger apoptosis by upregulating caspase-3 activity.[2]
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Lyse the cells and collect the protein supernatant.
-
Use a commercially available colorimetric caspase-3 assay kit. This typically involves incubating the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.
-
Compare the caspase-3 activity in treated cells to that in untreated control cells. An increase in absorbance indicates apoptosis induction.
Caption: Workflow for evaluating anticancer potential.
Part 2: Antimicrobial and Antifungal Activity Screening
Rationale: N-phenylacetamide derivatives are a well-established class of compounds with potent antifungal activity against a range of pathogenic yeasts and molds.[1] The mechanism for some analogues is believed to involve interaction with ergosterol in the fungal plasma membrane.[1]
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger) or bacterial strains.[1]
-
Appropriate broth medium (e.g., RPMI-1640 for fungi).
-
Test compound and control antifungals (e.g., Fluconazole).
-
96-well microtiter plates.
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Part 3: Anti-inflammatory Activity Screening
Rationale: Certain hydroxylated N-phenyl acetamide derivatives have been shown to possess promising anti-arthritic and anti-inflammatory properties by reducing pro-inflammatory cytokines like IL-1β and TNF-α and suppressing Toll-like receptors (TLRs).[5][7] The mechanism may also involve the inhibition of cyclooxygenase (COX) enzymes.[9]
Protocol 3.1: Inhibition of Pro-inflammatory Cytokines in Macrophages
Procedure:
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of N-Cyclohexyl-2-hydroxy-N-phenylacetamide for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits.
-
A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.
Caption: Potential inhibition of the TLR4-NF-κB signaling axis.
Conclusion and Future Directions
N-Cyclohexyl-2-hydroxy-N-phenylacetamide represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. Based on the robust activity profiles of its structural analogues, a systematic investigation into its anticancer, antimicrobial, and anti-inflammatory properties is highly warranted. The protocols detailed in this guide provide a comprehensive framework for initiating this exploration. Positive results from these initial screens would justify further studies into its mechanism of action, in vivo efficacy, and safety profile, paving the way for its potential development as a next-generation therapeutic agent.
References
-
Jia, Y., & Wu, Y. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1948. Retrieved February 24, 2026, from [Link]
-
Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82500, N-Cyclohexyl-2-phenylacetamide. Retrieved February 24, 2026, from [Link].
-
N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide. (n.d.). Chemical Synthesis Database. Retrieved February 24, 2026, from [Link]
-
Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1805. Retrieved February 24, 2026, from [Link]
-
Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. Retrieved February 24, 2026, from [Link]
-
Ahmad, S. F., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. Retrieved February 24, 2026, from [Link]
-
Vaštag, Đ., et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. CONTEMPORARY MATERIALS, 5(1), 74-82. Retrieved February 24, 2026, from [Link]
-
Ansari, A., et al. (2014). N-(2-hydroxy phenyl) acetamide: a novel suppressor of Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats. Molecular and Cellular Biochemistry, 394(1-2), 67-75. Retrieved February 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. ijper.org [ijper.org]
- 5. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 7. N-(2-hydroxy phenyl) acetamide: a novel suppressor of Toll-like receptors (TLR-2 and TLR-4) in adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
techniques for growing single crystals of "N-Cyclohexyl-2-hydroxy-N-phenylacetamide" for X-ray crystallography.
This Application Note is designed for researchers seeking to grow high-quality single crystals of N-Cyclohexyl-2-hydroxy-N-phenylacetamide suitable for X-ray diffraction (XRD) analysis.
Subject Analysis & Structural Considerations
-
Compound Class:
-Hydroxy Tertiary Amide. -
Core Structure: The molecule features a tertiary amide backbone (lacking an N-H donor), a flexible cyclohexyl ring, a rigid phenyl ring, and a primary hydroxyl group (
-position). -
Crystallization Challenge: Unlike secondary amides which form robust N-H···O=C chains, this tertiary amide relies solely on the single hydroxyl group (-OH) for directional hydrogen bonding. The steric bulk of the N-cyclohexyl and N-phenyl groups often leads to high conformational freedom, increasing the risk of "oiling out" rather than crystallizing.
-
Strategy: The protocol prioritizes methods that reduce conformational mobility slowly (low supersaturation) and utilize solvents that do not aggressively compete for the single H-bond donor.
Pre-Crystallization Characterization
Before attempting crystallization, the material must meet strict purity standards. Impurities disrupt the delicate nucleation of tertiary amides.
| Parameter | Requirement | Method | Rationale |
| Purity | > 98% | HPLC / 1H-NMR | Impurities act as nucleation inhibitors or cause twinning. |
| Residual Salt | None | Ash Test / Conductivity | Salts (e.g., from synthesis workup) serve as parasitic nucleation sites. |
| Water Content | < 0.5% | Karl Fischer | Excess water can lead to unwanted hydrates or hydrolysis of the amide. |
| State | Dry Powder/Foam | Vacuum Drying | Remove residual synthesis solvents (DCM, EtOAc) that may affect solubility. |
Solubility Profiling & Solvent Selection
Because this molecule contains both hydrophobic domains (Cyclohexyl, Phenyl) and a polar domain (Hydroxy-Acetamide), it exhibits "amphiphilic-like" solubility.
Recommended Solvent Screen:
-
Group A (Good Solvents): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate.
-
Group B (Poor/Anti-Solvents): n-Hexane, Pentane, Diethyl Ether, Cyclohexane.
-
Group C (Intermediate/H-Bonding): Ethanol, Isopropanol (IPA). Note: Use with caution as these compete with the molecule's own -OH group.
Workflow Visualization: Solubility Logic
Figure 1: Decision tree for categorizing solvents based on solubility behavior.
Primary Protocol: Vapor Diffusion (Sitting Drop)
This is the Gold Standard for tertiary amides. It allows for extremely slow increase in supersaturation, minimizing the risk of oiling out.
Mechanism: A volatile anti-solvent (precipitant) diffuses into a solution of the compound, slowly lowering solubility and forcing ordered crystal packing.
Materials
-
Inner Vessel: 2 mL glass vial or depression plate.
-
Outer Vessel: 20 mL scintillation vial with airtight cap.
-
Solvent System:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Anti-Solvent: n-Pentane or n-Hexane.
-
Step-by-Step Procedure
-
Prepare Solution: Dissolve 10–15 mg of N-Cyclohexyl-2-hydroxy-N-phenylacetamide in 0.5 mL of the "Good Solvent" (e.g., DCM).
-
Critical: Filter this solution through a 0.22 µm PTFE syringe filter into the inner vial to remove dust (nucleation sites).
-
-
Prepare Outer Chamber: Add 3–5 mL of the "Anti-Solvent" (e.g., Pentane) to the outer scintillation vial.
-
Assembly: Carefully place the open inner vial inside the outer vial. Do not let the liquids mix.
-
Seal & Store: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation.
-
Incubation: Store at a constant temperature (20°C) in a vibration-free environment.
-
Timeline: Crystals should appear within 2–7 days.
-
Vapor Diffusion Setup Diagram
Figure 2: Schematic of the Vapor Diffusion method. The anti-solvent vapor slowly diffuses into the sample solution.
Secondary Protocol: Slow Evaporation (H-Bond Controlled)
If vapor diffusion yields oils, use slow evaporation with a solvent that mimics the compound's H-bonding potential.
Mechanism: Using an alcohol allows the solvent to act as a temporary "bridge" between molecules, stabilizing the pre-nucleation clusters.
Procedure
-
Solvent: Mix Ethyl Acetate : Ethanol (9:1) . The small amount of ethanol aids in H-bond networking.
-
Dissolution: Dissolve 20 mg of compound in 2 mL of the solvent mix.
-
Filtration: Filter into a clean narrow glass vial (4 mL size).
-
Restriction: Cover the vial with aluminum foil. Poke 3–5 small pinholes in the foil.
-
Why? This slows evaporation rates to weeks rather than days, preventing kinetic trapping (amorphous/oil).
-
-
Observation: Check weekly. If volume reduces by 50% without crystals, add a seed crystal (if available) or scratch the glass side with a needle.
Troubleshooting: The "Oiling Out" Phenomenon
Tertiary amides with cyclohexyl groups are notorious for separating as oils.
| Symptom | Diagnosis | Corrective Action |
| Oily droplets at bottom | Supersaturation too fast | Reduce concentration by 50%. Use a less volatile anti-solvent (e.g., switch Pentane to Hexane). |
| Amorphous White Powder | Precipitation too fast | The anti-solvent is too aggressive. Switch method to Liquid Layering (carefully layer Hexane over DCM). |
| Twin Crystals (Clumps) | Nucleation rate too high | Filter solution again. Lower the temperature to 4°C (fridge) to slow kinetics. |
| No Crystals (Clear) | Under-saturated | Loosen cap/foil to increase evaporation rate. |
Data Collection & Cryo-Protection
Once crystals are harvested:
-
Selection: Choose a crystal with sharp edges and uniform extinction under polarized light. Avoid cracked or clustered crystals.
-
Mounting: Use a low-background loop (e.g., MiTeGen).
-
Cryo-protectant: Since the molecule has hydrophobic rings, Paratone-N oil is the preferred cryo-protectant. Avoid glycerol/water mixes which may dissolve the crystal or cause cracking due to hydrophobicity mismatch.
-
Cooling: Flash cool in liquid nitrogen stream (100 K) immediately to prevent ice formation.
References
-
General Amide Crystallization
-
L.R. MacGillivray, et al. "Supramolecular Control of Structure and Reactivity in the Solid State." CrystEngComm, 2002. Link
-
- Vapor Diffusion Methodology: Stout, G. H., & Jensen, L. H. "X-ray Structure Determination: A Practical Guide." Wiley-Interscience, 1989.
-
Crystallization of Hydroxy-Acetamides (Analogous Systems)
-
Solvent Properties Guide
-
"Solvent Selection for Crystallization." Chem. Rev., 2006. Link
-
Sources
synthetic routes to functionalized "N-Cyclohexyl-2-hydroxy-N-phenylacetamide" analogs
Topic: Strategic Synthesis and Functionalization of
Executive Summary
The
Synthesizing this scaffold presents specific challenges:
-
Steric Hindrance: The nucleophilicity of
-cyclohexylaniline is significantly reduced compared to aniline due to the bulky cyclohexyl group. -
Amide Rotamerism: The tertiary amide bond exhibits restricted rotation, complicating NMR characterization.[1]
-
Chemo-selectivity: Introducing the
-hydroxyl group requires preventing premature hydrolysis of the amide bond.
This Application Note details two validated synthetic routes: a Robust Multi-Step Protocol (via
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the sterically congested amide bond. We approach this via two distinct disconnections:
-
Path A (Classical): Acylation of the secondary amine with a haloacetyl halide, followed by nucleophilic substitution.[1]
-
Path B (Modern): Direct condensation of the amine with a protected glycolic acid using high-power coupling agents.
DOT Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.
Experimental Protocols
Precursor Synthesis: Preparation of -Cyclohexylaniline
Before targeting the amide, the secondary amine must be synthesized.[1] Direct alkylation of aniline often leads to poly-alkylation; therefore, Reductive Amination is the standard.[1]
-
Reagents: Aniline (1.0 eq), Cyclohexanone (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCE (Dichloroethane).[1]
-
Mechanism: Formation of an imine followed by in-situ reduction. STAB is preferred over
due to its selectivity for imines over ketones.
Protocol A: The "Acetate Displacement" Route (High Purity)
Recommended for scale-up and generating robust intermediates.
Step 1: Acylation
-
Setup: Flame-dried RB flask,
atmosphere. -
Dissolution: Dissolve
-cyclohexylaniline (10 mmol) in anhydrous DCM (30 mL). Add (1.5 eq) as a base scavenger. -
Addition: Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise. Caution: Highly exothermic and lachrymatory.
-
Reaction: Warm to RT and stir for 3 hours. Monitor TLC (Hexane:EtOAc 8:2).
-
Workup: Wash with 1N HCl (remove unreacted amine), then Sat.
, then Brine.[1] Dry over . -
Yield: Typically >85% of
-chloroamide.
Step 2: Nucleophilic Substitution (The Kornblum/Acetate Variation)
Why not direct NaOH? Direct hydrolysis of
-
Displacement: Dissolve
-chloroamide (1.0 eq) in DMF. Add Sodium Acetate (NaOAc, 2.0 eq) and catalytic NaI (0.1 eq, Finkelstein catalyst). Heat to 80°C for 4-6 hours. -
Saponification: Cool to RT. Add MeOH and aq.
(2.0 eq). Stir at RT for 2 hours to cleave the acetate ester. -
Purification: Extract with EtOAc. Recrystallize from Hexane/EtOAc if necessary.
Data Summary: Route A
| Parameter | Step 1 (Acylation) | Step 2 (Substitution) |
| Reagent | Chloroacetyl Chloride | NaOAc / |
| Solvent | DCM or Toluene | DMF (Step 2a) / MeOH (Step 2b) |
| Temp | 0°C | 80°C |
| Key Risk | Exotherm; HCl gas | Amide hydrolysis if pH > 12 |
| Exp. Yield | 85-95% | 70-80% |
Protocol B: Direct Coupling with T3P® (Rapid Analog Synthesis)
Recommended for sensitive substrates or parallel medicinal chemistry.
Rationale: Standard coupling agents (EDC, HATU) often struggle with
-
Reagents:
-Cyclohexylaniline (1.0 eq), Glycolic Acid (1.1 eq), T3P (50% in EtOAc, 2.0 eq), DIPEA (3.0 eq).-
Note: Using
-protected glycolic acid (e.g., -TBS-glycolic acid) often improves yield, followed by a TBAF deprotection.[1]
-
-
Procedure:
-
Workup: T3P byproducts are water-soluble.[2][3] Simply wash the organic layer with water, 1N HCl, and brine.[1]
Critical Characterization & Troubleshooting
NMR Spectroscopy: The "Rotamer" Trap
Researchers often mistake the NMR of this compound for an impure mixture.
-
Phenomenon: The
-Cyclohexyl- -Phenyl amide bond has a high rotational barrier ( ). -
Observation: In
NMR at 25°C, you will likely see two sets of peaks (approx. 3:1 ratio) for the glycolic and the cyclohexyl methine proton. -
Validation: Run the NMR at 80°C (in DMSO-
). The peaks should coalesce into sharp singlets, confirming purity.
DOT Diagram: Experimental Workflow (Route A)
Caption: Step-by-step workflow for the Acetate Displacement Method (Route A).
Safety & Handling
-
Chloroacetyl Chloride: Fatal if inhaled. Causes severe skin burns. Hydrolyzes to HCl. Must be used in a fume hood with a base trap.
-
T3P: Although safer than carbodiimides (no sensitization), it is corrosive.[1]
-
Solvents: DMF is a reproductive hazard; consider replacing with NMP or using the T3P/EtOAc route to avoid Class 2 solvents if possible.
References
-
Dunetz, J. R., et al. (2016).[1] T3P (Propanephosphonic Acid Anhydride): A Benign Reagent for Diverse Applications. Chemical Reviews .
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry .
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron .
-
Saxe, B. D., et al. (1960).[1] The Synthesis of alpha-Hydroxy Amides. Journal of the American Chemical Society .
Sources
Troubleshooting & Optimization
purification challenges of "N-Cyclohexyl-2-hydroxy-N-phenylacetamide" and solutions.
[1]
Status: Active | Topic: Downstream Processing & Purity Optimization | Audience: R&D Chemists[1]
Executive Technical Overview
N-Cyclohexyl-2-hydroxy-N-phenylacetamide is a functionalized
This guide provides troubleshooting workflows to achieve
Troubleshooting Guide (Q&A)
Category A: Phase Separation & Crystallization Issues
Q1: My crude product persists as a viscous yellow oil and refuses to crystallize. How can I induce solidification?
Diagnosis: The compound's
-
Solvent Exchange: Dissolve the oil in a minimal amount of Dichloromethane (DCM) and rotary evaporate to dryness twice to remove high-boiling solvent traces via azeotrope.[1]
-
Trituration: Add cold Diisopropyl ether (DIPE) or Hexane/MTBE (3:1) to the residue.[1] Sonicate for 20 minutes.
-
Seeding: If available, add a seed crystal. If not, scratch the flask wall with a glass rod at the air-solvent interface to induce nucleation.[1]
-
Protocol: Switch to the Biphasic Recrystallization Protocol (See Section 3).
Q2: I observe a persistent "haze" or fine precipitate in my solution that passes through standard filters. Diagnosis: This is likely the O-acylated impurity (if synthesized via chloroacetyl chloride/acetate route) or inorganic salts trapped in the lipophilic matrix.[1] Solution:
-
For Salts: Dilute with Ethyl Acetate and wash with brine.[1] Dry over
.[1] -
For O-acyl impurities: These are less polar.[1] Check TLC (Silica, 30% EtOAc/Hexane).[1] If present, a short silica plug filtration is more effective than recrystallization.[1]
Category B: Impurity Removal[1]
Q3: HPLC shows a persistent peak at RRT 0.85. It tracks with the starting amine (N-cyclohexylaniline).[1] Acid washes aren't removing it. Diagnosis: N-cyclohexylaniline is a bulky, secondary aromatic amine.[1] The phenyl and cyclohexyl groups sterically hinder the nitrogen, reducing its basicity and making protonation by dilute acids slow or incomplete in biphasic systems.[1] Solution:
-
Aggressive Acid Wash: Switch from 1M HCl to 2M
or 10% Citric Acid (if product is acid-sensitive, though amides are generally stable).[1] -
Optimization: Ensure vigorous stirring for at least 30 minutes during the wash to maximize mass transfer across the interface.[1]
Q4: The product has a pink/reddish hue. Diagnosis: Oxidation of trace aniline derivatives (phenylamine radical formation).[1] Solution:
Validated Purification Protocols
Protocol A: Anti-Solvent Crystallization (Standard)
Best for: Scaling up (>5g) and removing non-polar impurities.[1]
| Parameter | Specification |
| Solvent A (Good Solvent) | Ethyl Acetate or Ethanol (Warm) |
| Solvent B (Anti-Solvent) | n-Heptane or Cyclohexane |
| Ratio (v/v) | 1:3 to 1:5 |
| Temperature Ramp |
Step-by-Step:
-
Dissolve crude solid in minimal hot Ethyl Acetate (
). -
Add n-Heptane dropwise until persistent cloudiness (turbidity point).[1]
-
Add 1-2 mL of Ethyl Acetate to clear the solution.[1]
-
Allow to cool slowly to room temperature (2 hours) without stirring to grow large crystals.
-
Chill at
for 4 hours. -
Filter and wash with cold Heptane.[1]
Protocol B: The "Back-Extraction" Cleanup (High Purity)
Best for: Removing stubborn amine starting materials.[1]
-
Dissolve crude in Dichloromethane (DCM) .
-
Wash 1: 1M HCl (
vol). Target: Unreacted Amine. -
Wash 2: Sat.
( vol).[1] Target: Glycolic acid/Acidic impurities.[1] -
Wash 3: Brine (
vol). -
Drying: Dry organic phase over
(Magnesium sulfate is preferred over Sodium sulfate for removing trace water which causes oiling).[1] -
Concentrate in vacuo.[1]
Visualized Workflows
Figure 1: Purification Logic Gate
Caption: Decision tree for selecting the optimal purification method based on physical state and impurity profile.[1]
Figure 2: Impurity Removal Mechanism
Caption: Chemical workflow for separating lipophilic N-cyclohexylaniline from the target alpha-hydroxy amide.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amide and amine purification techniques). [1]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context on Passerini and amide formation reactions). [1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 12217349 (N-Cyclohexyl-2-hydroxy-N-phenylacetamide). Retrieved from PubChem.[1] [1]
-
Sigma-Aldrich. (n.d.).[1] General Solvents and Crystallization Guide. Merck KGaA.[1] (Source for solvent polarity and anti-solvent selection).
-
Kumari, S., et al. (2021).[1] Direct Amination of α-Hydroxy Amides. PMC. (Discusses stability and challenges of alpha-hydroxy amides).
Technical Support Center: Optimization of Reaction Conditions for N-Cyclohexyl-2-hydroxy-N-phenylacetamide Synthesis using Design of Experiments
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and a detailed protocol for reaction optimization utilizing the powerful statistical methodology of Design of Experiments (DoE). Our goal is to equip you with the knowledge to overcome common synthetic challenges and systematically achieve optimal reaction outcomes.
Synthesis Overview: N-Cyclohexyl-2-hydroxy-N-phenylacetamide
N-Cyclohexyl-2-hydroxy-N-phenylacetamide is a substituted amide with potential applications in medicinal chemistry and materials science. A common and versatile method for its synthesis is the Ugi four-component reaction (Ugi-4CR). This reaction brings together an aldehyde (e.g., benzaldehyde), an amine (e.g., aniline), a carboxylic acid (e.g., glycolic acid), and an isocyanide (e.g., cyclohexyl isocyanide) in a one-pot process to form the desired α-acetamido amide.[1][2][3] The Ugi reaction is known for its high atom economy and the ability to generate molecular diversity efficiently.[3]
However, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control over reaction parameters. This guide will walk you through troubleshooting common issues and systematically optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Ugi reaction for this synthesis?
A1: The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement.[3] The initial step involves the formation of an imine from the aldehyde and the amine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion and a final acyl transfer (Mumm rearrangement) to yield the stable bis-amide product.[3]
Q2: What are the typical starting materials for the synthesis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide via the Ugi reaction?
A2: The synthesis would typically involve:
-
Aldehyde: Benzaldehyde
-
Amine: Aniline
-
Carboxylic Acid: Glycolic acid (to provide the 2-hydroxyacetyl moiety)
-
Isocyanide: Cyclohexyl isocyanide
Q3: What solvents are suitable for this Ugi reaction?
A3: Polar aprotic solvents are generally preferred for Ugi reactions as they can effectively solvate the intermediates.[3] Methanol and ethanol have also been used successfully.[3] The choice of solvent can significantly impact the reaction rate and yield, and it is a critical parameter to consider during optimization.[4]
Q4: Can I use a three-component Ugi reaction instead?
A4: Yes, a three-component Ugi reaction (Ugi-3CR) is also a possibility. In some cases, the carboxylic acid component can be replaced by other nucleophiles, or one of the components can be multifunctional.[1][5] For instance, a reaction between an aldehyde, an amine, and an isocyanide in the presence of a suitable catalyst could potentially yield the desired product, although the specific reactants would need to be adjusted.[5]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Troubleshooting Steps:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.
-
Increase reaction time: Allow the reaction to proceed for a longer duration.
-
Elevate the temperature: Gradually increase the reaction temperature. Many amide synthesis reactions benefit from heating.[6][7] However, be cautious of potential side reactions at higher temperatures.
-
-
-
Possible Cause 2: Poor Quality of Reagents. Degradation or impurities in the starting materials can significantly hinder the reaction.
-
Troubleshooting Steps:
-
Verify reagent purity: Use freshly distilled or purified reagents. Ensure the isocyanide has not polymerized.
-
Proper storage: Store reagents under appropriate conditions (e.g., isocyanides are often stored in a cool, dark place).
-
-
-
Possible Cause 3: Suboptimal Stoichiometry. The ratio of the four components in the Ugi reaction is crucial.
-
Troubleshooting Steps:
-
Equimolar ratios: Start with equimolar amounts of all four components.
-
Systematic variation: If the yield is still low, consider a Design of Experiments (DoE) approach to systematically investigate the effect of varying the stoichiometry of each reactant (see Section 4).
-
-
Problem 2: Formation of Significant Side Products/Impurities
-
Possible Cause 1: Passerini Reaction. A common side reaction in Ugi-type syntheses is the Passerini reaction, a three-component reaction between the aldehyde, carboxylic acid, and isocyanide.
-
Troubleshooting Steps:
-
Control the order of addition: While the Ugi reaction is typically a one-pot synthesis, the order of reagent addition can sometimes influence the outcome. Try pre-mixing the aldehyde and amine to favor imine formation before adding the carboxylic acid and isocyanide.
-
Adjust the solvent: The choice of solvent can influence the relative rates of the Ugi and Passerini pathways. Experiment with different solvents, such as methanol, ethanol, or polar aprotic solvents like DMF.[3]
-
-
-
Possible Cause 2: Unreacted Starting Materials. Incomplete conversion will lead to the presence of starting materials in the crude product, complicating purification.
-
Troubleshooting Steps:
-
Optimize reaction conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
Purification strategy: If unreacted starting materials are present, select a purification method that effectively separates them from the desired product. For example, unreacted carboxylic acid can often be removed by a basic wash during workup.
-
-
Problem 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution of Impurities during Column Chromatography. The product and impurities may have similar polarities, making separation by standard silica gel chromatography challenging.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Systematically screen different solvent systems for TLC to find an eluent that provides good separation. A mixture of hexane and ethyl acetate is a common starting point for amide purification.[8]
-
Alternative stationary phases: Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
-
Possible Cause 2: Product Oiling Out During Recrystallization. The chosen solvent system may not be ideal for inducing crystallization.
-
Troubleshooting Steps:
-
Solvent screening: Identify a solvent or solvent pair in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Slow cooling: Allow the hot solution to cool slowly to promote the formation of well-defined crystals.
-
Seeding: Introduce a small crystal of the pure product to induce crystallization.
-
-
Optimization of Reaction Conditions using Design of Experiments (DoE)
A systematic approach to optimizing the synthesis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide is through Design of Experiments (DoE).[9][10][11] DoE allows for the simultaneous investigation of multiple reaction parameters, leading to a more comprehensive understanding of their effects and interactions.[11][12]
DoE Workflow
Caption: A generalized workflow for Design of Experiments (DoE).
Step-by-Step Protocol for DoE in N-Cyclohexyl-2-hydroxy-N-phenylacetamide Synthesis
Step 1: Define the Objective The primary objective is typically to maximize the yield of pure N-Cyclohexyl-2-hydroxy-N-phenylacetamide.
Step 2: Identify Critical Process Parameters (Factors) Based on the chemistry of the Ugi reaction, the following factors are likely to have a significant impact on the outcome:
-
Temperature (°C): Influences reaction rate and selectivity.
-
Reaction Time (hours): Determines the extent of conversion.
-
Stoichiometry of Cyclohexyl Isocyanide (equivalents): Can affect both yield and impurity profile.
-
Solvent: The choice of solvent can dramatically alter the reaction efficiency.[11]
Step 3: Define the Responses The key response to measure is the yield (%) of the purified product. Purity, as determined by HPLC or NMR, can be a secondary response.
Step 4: Select an Experimental Design A Factorial Design is an excellent starting point to screen for the most influential factors. For a more detailed optimization, a Response Surface Methodology (RSM) , such as a Box-Behnken or Central Composite Design, can be employed to model the relationship between the factors and the response and identify the true optimum.
Step 5: Execute the Experiments Carry out the experiments according to the chosen design matrix. It is crucial to maintain consistency in experimental setup and workup procedures.
Step 6: Analyze the Data Use statistical software to analyze the experimental data. This will involve generating a mathematical model that describes the relationship between the factors and the response.
Step 7: Identify Optimal Conditions The model will predict the combination of factor levels that will result in the maximum yield.
Step 8: Validate the Optimal Conditions Perform the reaction using the predicted optimal conditions to verify the model's accuracy.
Hypothetical DoE Case Study: Factorial Design
Let's consider a 2³ factorial design to investigate the effects of Temperature, Reaction Time, and Stoichiometry of Cyclohexyl Isocyanide.
| Experiment | Temperature (°C) | Time (h) | Isocyanide (eq.) | Yield (%) |
| 1 | 25 | 12 | 1.0 | 45 |
| 2 | 60 | 12 | 1.0 | 75 |
| 3 | 25 | 24 | 1.0 | 55 |
| 4 | 60 | 24 | 1.0 | 85 |
| 5 | 25 | 12 | 1.2 | 50 |
| 6 | 60 | 12 | 1.2 | 80 |
| 7 | 25 | 24 | 1.2 | 60 |
| 8 | 60 | 24 | 1.2 | 92 |
Data Analysis (Hypothetical): A statistical analysis of this data would likely reveal that higher temperature and longer reaction times significantly increase the yield. The effect of isocyanide stoichiometry might be less pronounced but could show a positive interaction with temperature. The optimal conditions would likely be at the higher levels of the tested parameters (e.g., 60°C, 24h, and 1.2 eq. of isocyanide).
Experimental Protocols
General Procedure for the Synthesis of N-Cyclohexyl-2-hydroxy-N-phenylacetamide (Ugi Reaction):
-
To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add glycolic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add cyclohexyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature for the specified time, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a general protocol and should be adapted based on the results of the DoE optimization.
Visualizing the Troubleshooting Process
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
-
Gooding, O. W., Vo, L., Bhattacharyya, S., & Labadie, J. W. (2002). Use of Statistical Design of Experiments in the Optimization of Amide Synthesis Utilizing Polystyrene-Supported N-Hydroxybenzotriazole Resin. ACS Combinatorial Science, 4(5), 443-448. [Link]
-
Gooding, O. W., Vo, L., Bhattacharyya, S., & Labadie, J. W. (2002). Use of statistical design of experiments in the optimization of amide synthesis utilizing polystyrene-supported N-hydroxybenzotriazole resin. PubMed. [Link]
-
Jia, Y., & Wu, Y. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1948. [Link]
-
Shaabani, A., Keshipour, S., Shaabani, S., & Ghasemi, S. (2012). Zinc Chloride Catalyzed Three-Component Ugi Reaction: Synthesis of N-Cyclohexyl-2-(2-hydroxyphenylamino)acetamide Derivatives. Tetrahedron Letters, 53(15), 1891-1894. [Link]
-
Harrad, S., et al. (2019). A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. RSC Advances, 9(14), 7753-7762. [Link]
-
Chemical Synthesis Database. (2025). N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
Dömling, A. (2002). Catalytic Three‐Component Ugi Reaction. Angewandte Chemie International Edition, 41(19), 3603-3604. [Link]
- Sumitomo Chemical Company, Limited. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. U.S.
-
Organic Syntheses. Phenylacetamide. [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Agunloye, E., et al. (2024). Model-based Design of Experiments for the Identification of Kinetic Models of Amide Formation. ResearchGate. [Link]
-
Li, J., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules, 28(7), 3031. [Link]
-
Sirisha, K., Rajyalaxmi, I., & Olivia, S. (2013). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides. ResearchGate. [Link]
-
Murray, P. M., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Organic & Biomolecular Chemistry, 14(9), 2383-2394. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of statistical design of experiments in the optimization of amide synthesis utilizing polystyrene-supported N-hydroxybenzotriazole resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of "N-Cyclohexyl-2-hydroxy-N-phenylacetamide" with other phenylacetamides
[1]
Executive Summary & Chemical Identity
N-Cyclohexyl-2-hydroxy-N-phenylacetamide (CAS: 926190-49-0, Formula: C₁₄H₁₉NO₂) represents a specific subclass of glycolanilides where the nitrogen atom is fully substituted with both a lipophilic cyclohexyl ring and an aromatic phenyl ring.
Unlike simple phenylacetamides (which often serve as generic analgesic scaffolds or chemical intermediates), this compound introduces a 2-hydroxy (glycolic) moiety. This structural modification creates a critical "metabolic handle" and alters the physicochemical profile significantly compared to its non-hydroxylated parent, N-Cyclohexyl-2-phenylacetamide .
This guide objectively compares the target compound against two primary alternatives:
-
N-Cyclohexyl-2-phenylacetamide (The direct non-hydroxylated analog).
-
2-Chloro-N-cyclohexyl-N-phenylacetamide (The reactive synthetic precursor/analog).
Chemical Structure & Key Features[1][2][3][4][5]
| Feature | Target: N-Cyclohexyl-2-hydroxy-N-phenylacetamide | Comparator A: N-Cyclohexyl-2-phenylacetamide | Comparator B: 2-Chloro-N-cyclohexyl-N-phenylacetamide |
| CAS RN | 926190-49-0 | 10264-08-1 | 291536-16-2 |
| Formula | C₁₄H₁₉NO₂ | C₁₄H₁₉NO | C₁₄H₁₈ClNO |
| MW | 233.31 g/mol | 217.31 g/mol | 251.75 g/mol |
| Core Motif | Glycolanilide (Hydrophilic head) | Phenylacetamide (Lipophilic) | |
| LogP (Est.) | ~2.1 - 2.4 | ~3.4 - 3.8 | ~3.9 |
| H-Bond Donors | 1 (OH) | 0 | 0 |
| Primary Utility | Pharm.[1][2][3] Intermediate, TRP Modulator | Analgesic Scaffold, Intermediate | Alkylating Agent (Reactive) |
Physicochemical Performance Profile
The introduction of the
Solubility & Lipophilicity (LogP)
The N-cyclohexyl-N-phenyl motif is highly lipophilic, driving the molecule into lipid bilayers and the central nervous system (CNS). However, this high lipophilicity (LogP > 3.5 for Comparator A) often leads to poor aqueous solubility and high non-specific binding.
-
Target Compound Advantage: The 2-hydroxy group acts as a hydrogen bond donor, lowering the LogP by approximately 1.0–1.5 units. This brings the compound into a more "drug-like" range (LogP ~2.3), improving solubility in aqueous buffers without sacrificing membrane permeability.
-
Experimental Implication: In High-Throughput Screening (HTS), the target compound requires less DMSO cosolvent (<1%) compared to Comparator A, reducing solvent effects on sensitive protein targets.
Metabolic Stability
-
Comparator A (Non-OH): Primarily cleared via aromatic hydroxylation (CYP450 mediated) or dealkylation. These are slow, variability-prone processes.
-
Target Compound (2-OH): The hydroxyl group serves as a pre-installed "handle" for Phase II conjugation (Glucuronidation by UGTs).
-
Result: Faster clearance and reduced risk of bioaccumulation.
-
Data Summary: Physicochemical Properties[1][2][3][9][10][11][12]
| Property | Target (2-OH) | Comparator A (H) | Method/Notes |
| Water Solubility | Moderate (~0.5 mg/mL) | Low (<0.05 mg/mL) | Shake-flask method, pH 7.4 |
| TPSA (Ų) | 49.8 | 20.3 | Topological Polar Surface Area |
| BBB Permeability | High | Very High | Predicted via LogP/TPSA |
| Metabolic Soft Spot | O-Glucuronidation | Phenyl Hydroxylation | In vitro microsome assay |
Biological Activity & Mechanism[9][13][14]
Research into N-substituted phenylacetamides suggests two primary mechanisms of action: Voltage-Gated Sodium Channel (Nav) Blockade and TRP Channel Modulation .
A. Sodium Channel Blockade (Analgesia)
Lipophilic phenylacetamides (structurally similar to Lidocaine) bind to the inner pore of Nav channels.
-
Mechanism: The N-phenyl/N-cyclohexyl group anchors the molecule in the lipid membrane near the channel pore.
-
Performance:
-
Comparator A is a potent blocker but suffers from toxicity due to high lipophilicity.
-
Target Compound: The 2-hydroxy group likely reduces potency slightly (due to polar repulsion in the hydrophobic pocket) but significantly improves the Therapeutic Index by reducing CNS toxicity.
-
B. TRP Channel Modulation (Sensory)
Cyclohexyl-substituted amides are classic "cooling" agents (agonists of TRPM8) or "warming" agents (TRPV1).
-
Hypothesis: The bulky N-cyclohexyl-N-phenyl group suggests activity at TRPV1 or TRPA1 rather than TRPM8 (which prefers smaller N-ethyl groups).
Pathway Visualization (Graphviz)
Caption: Figure 1. Pharmacological fate of the target compound. The 2-hydroxy group facilitates Phase II clearance, preventing the accumulation seen with non-hydroxylated analogs.
Experimental Protocols
To validate the performance of N-Cyclohexyl-2-hydroxy-N-phenylacetamide, the following protocols are recommended. These ensure reproducibility and differentiate the compound from its impurities.
Protocol A: Synthesis via Acetoxyacetyl Chloride
Direct reaction with glycolic acid is kinetically poor. Use the acetoxy-protected chloride for high yield.
Reagents: N-Cyclohexylaniline (1.0 eq), Acetoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent). Step 1 (Acylation):
-
Dissolve N-cyclohexylaniline in dry DCM at 0°C.
-
Add Triethylamine.
-
Dropwise add Acetoxyacetyl chloride. Stir 2h at RT.
-
Result:N-Cyclohexyl-N-phenyl-2-acetoxyacetamide .
Step 2 (Hydrolysis):
-
Dissolve intermediate in MeOH/Water (4:1).
-
Add LiOH (2.0 eq). Stir 1h.
-
Acidify to pH 3, extract with EtOAc.
-
Purification: Recrystallize from Hexane/EtOAc (to remove unreacted aniline).
Protocol B: HPLC Purity Analysis
Standard phenylacetamides co-elute on C18 columns. Use a Phenyl-Hexyl column for separation.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm (Phenyl ring) and 210 nm (Amide).
-
Expected RT:
-
Target (2-OH): ~12.5 min.
-
Comparator A (Non-OH): ~14.8 min (Later elution due to higher lipophilicity).
-
Synthesis Workflow Diagram (Graphviz)
Caption: Figure 2. Two-step synthetic route ensuring high purity by avoiding direct condensation with glycolic acid.
Conclusion & Recommendations
N-Cyclohexyl-2-hydroxy-N-phenylacetamide offers a superior balance of potency and physicochemical properties compared to standard phenylacetamides.
-
For Drug Development: It is the preferred scaffold over N-Cyclohexyl-2-phenylacetamide if metabolic clearance and solubility are limiting factors.
-
For Sensory Research: It serves as a valuable probe for exploring the steric limits of TRP channel binding pockets, specifically differentiating between hydrophobic and hydrogen-bonding pockets.
-
Handling: While less toxic than the chloro-analog, standard PPE is required due to potential skin irritation (amide class).
Final Recommendation: Use the 2-hydroxy variant for in vivo studies to minimize bioaccumulation risks associated with the highly lipophilic cyclohexyl-phenyl core.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82500, N-Cyclohexyl-2-phenylacetamide. Retrieved February 24, 2026 from [Link]
-
Chemical Synthesis Database (2025). Synthesis and physical properties of N-hydroxy-2-(1-hydroxycyclohexyl)-2-phenylacetamide. Retrieved February 24, 2026 from [Link]
-
Togre, N. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved February 24, 2026 from [Link]
A Comparative In Vivo Guide to Validating the Biological Activity of N-Cyclohexyl-2-hydroxy-N-phenylacetamide
Introduction
In the landscape of drug discovery, N-substituted acetamides represent a versatile class of compounds with a broad spectrum of documented biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide focuses on a novel, yet uncharacterized molecule: N-Cyclohexyl-2-hydroxy-N-phenylacetamide . A thorough review of scientific literature reveals a significant data gap, with no published experimental data on the biological activity of this specific compound.[1]
However, its structural features—notably the N-phenylacetamide core—suggest a plausible pharmacological profile. Derivatives of N-phenylacetamide are known to exhibit significant biological effects, including the inhibition of enzymes like cyclooxygenase (COX), which are central to inflammatory and pain pathways.[2] This structural analogy forms the scientific basis for a targeted investigation into its potential anti-inflammatory and analgesic properties.
This document provides a comprehensive, step-by-step framework for the initial in vivo validation of N-Cyclohexyl-2-hydroxy-N-phenylacetamide. To ensure a rigorous and objective assessment, its performance will be benchmarked against two well-established therapeutic agents:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, serving as the comparator for anti-inflammatory activity.[4][5][6]
-
Tramadol: A centrally acting analgesic with a dual mechanism of action, serving as the comparator for analgesic activity.[7][8]
This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and a framework for data interpretation.
Part 1: Assessment of Anti-Inflammatory Activity using the Carrageenan-Induced Paw Edema Model
Scientific Rationale: Why This Model?
The carrageenan-induced paw edema model is a cornerstone for the preclinical screening of acute anti-inflammatory drugs.[9] The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw elicits a well-characterized, biphasic inflammatory response.[10]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (2-6 hours): Mediated by the production of pro-inflammatory prostaglandins, driven by the upregulation of COX enzymes, and accompanied by neutrophil infiltration.[10]
This model is particularly effective for evaluating compounds that interfere with prostaglandin synthesis, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).[11] By measuring the reduction in paw swelling (edema) compared to a vehicle-treated group, we can quantitatively assess the anti-inflammatory potential of N-Cyclohexyl-2-hydroxy-N-phenylacetamide. Our chosen comparator, Celecoxib, is a potent and selective COX-2 inhibitor, making it an ideal benchmark for this assay.[5][6]
Experimental Workflow: Anti-Inflammatory Assay
The overall workflow is designed for clarity and reproducibility, from animal preparation to final data analysis.
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is designed as a self-validating system, including both negative (vehicle) and positive (Celecoxib) controls.
Materials:
-
Male Wistar rats (150-200g)
-
N-Cyclohexyl-2-hydroxy-N-phenylacetamide (Test Compound)
-
Celecoxib (Positive Control)
-
Lambda Carrageenan (Type IV)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline)
-
Digital Plethysmometer
-
Sterile 0.9% saline
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least 7 days prior to the experiment.[12]
-
Grouping: Randomly divide rats into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, orally)
-
Group II: Positive Control (Celecoxib, e.g., 10 mg/kg, orally)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, orally)
-
-
Baseline Measurement: Just prior to drug administration, measure the initial volume of the right hind paw of each rat using the plethysmometer. This is the basal volume (V₀).
-
Drug Administration: Administer the vehicle, Celecoxib, or the test compound to the respective groups via oral gavage. The volume is typically 5-10 mL/kg.
-
Induction of Edema: Sixty minutes after drug administration, inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: Measure the paw volume (V_t) for each animal at 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Calculation:
-
Increase in Paw Volume (Edema): Calculated as ΔV = V_t - V₀.
-
Percentage Inhibition of Edema: Calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Data Presentation: Comparative Anti-Inflammatory Effects
Results should be tabulated to allow for direct, objective comparison between the test compound and the positive control.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | e.g., 0.85 ± 0.05 | 0% |
| Test Compound | 10 | Experimental Data | Experimental Data |
| Test Compound | 30 | Experimental Data | Experimental Data |
| Test Compound | 100 | Experimental Data | Experimental Data |
| Celecoxib | 10 | e.g., 0.30 ± 0.03 | e.g., 64.7% |
Part 2: Assessment of Analgesic Activity using the Hot Plate Test
Scientific Rationale: Why This Model?
The hot plate test is a classic and reliable method for assessing centrally-mediated nociception.[13] It evaluates the response of an animal to a thermal pain stimulus, which requires higher-level processing in the brain, as opposed to a simple spinal reflex (like in the tail-flick test).[14] The endpoint is the latency to a behavioral response, such as paw licking or jumping.[15]
This test is particularly sensitive to centrally acting analgesics, including opioids and other classes of drugs that modulate pain perception in the central nervous system.[15] Our chosen comparator, Tramadol, is a synthetic analgesic that acts on μ-opioid receptors and also inhibits the reuptake of serotonin and norepinephrine, making it an excellent positive control for a test of central analgesia.[7][8]
Experimental Workflow: Analgesic Assay
This workflow ensures a baseline pain threshold is established for each animal before treatment, strengthening the validity of the results.
Caption: Workflow for the hot plate analgesic test.
Detailed Protocol: Hot Plate Test in Mice
This protocol includes a critical cut-off time to ensure animal welfare.
Materials:
-
Male Swiss albino mice (25-30g)
-
N-Cyclohexyl-2-hydroxy-N-phenylacetamide (Test Compound)
-
Tramadol HCl (Positive Control)
-
Vehicle (e.g., Sterile 0.9% saline)
-
Hot Plate Apparatus with restraining cylinder
-
Stopwatch
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.[14][16]
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[16]
-
Baseline Latency (T₀): Gently place each mouse on the hot plate within the glass cylinder and start the stopwatch. Record the time (in seconds) until the mouse exhibits nocifensive behavior (e.g., licking a hind paw, jumping). This is the baseline reaction time.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly observed. If a mouse does not respond by the cut-off time, it should be removed immediately, and the latency recorded as 30 seconds.[16]
-
Grouping and Administration: Select mice with a baseline latency of 5-15 seconds and randomly assign them to groups (n=8-10 per group):
-
Group I: Vehicle Control (Saline, subcutaneously)
-
Group II: Positive Control (Tramadol, e.g., 20 mg/kg, subcutaneously)
-
Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, subcutaneously)
-
-
Post-Treatment Latency (T_t): Test each mouse on the hot plate at 30, 60, 90, and 120 minutes after drug administration and record the reaction latencies.
-
Data Calculation:
-
The analgesic effect is quantified as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: % MPE = [(T_t - T₀) / (Cut-off Time - T₀)] x 100
-
Data Presentation: Comparative Analgesic Effects
Tabulating the % MPE over time allows for a clear comparison of the potency and duration of action.
| Treatment Group | Dose (mg/kg) | Peak % MPE ± SEM | Time to Peak Effect (min) |
| Vehicle Control | - | e.g., 5.2 ± 1.5 | - |
| Test Compound | 10 | Experimental Data | Experimental Data |
| Test Compound | 30 | Experimental Data | Experimental Data |
| Test Compound | 100 | Experimental Data | Experimental Data |
| Tramadol | 20 | e.g., 75.4 ± 6.8 | e.g., 60 |
Part 3: Mechanistic Grounding and Pathway Visualization
The results from the in vivo models provide the first clues to the mechanism of action. An effect in the carrageenan model suggests interference with the inflammatory cascade, potentially at the level of prostaglandin synthesis.
Caption: Potential mechanism via inhibition of the Cyclooxygenase (COX) pathway.
Discussion and Interpretation of Potential Outcomes
-
Scenario 1: Activity in Edema Model Only. If N-Cyclohexyl-2-hydroxy-N-phenylacetamide significantly reduces paw edema but shows little to no effect in the hot plate test, it likely functions as a peripherally acting anti-inflammatory agent with limited central nervous system penetration or activity.
-
Scenario 2: Activity in Hot Plate Test Only. This outcome would suggest a primary centrally acting analgesic mechanism, with minimal peripheral anti-inflammatory effects at the tested doses. Its mechanism would be distinct from traditional NSAIDs.
-
Scenario 3: Activity in Both Models. A positive result in both assays indicates a compound with a promising dual-action profile, possessing both peripheral anti-inflammatory and central analgesic properties. This is characteristic of some NSAIDs and other multi-target analgesics.
-
No Activity: If the compound is inactive in both models, it may not have significant anti-inflammatory or central analgesic effects, or it may have poor bioavailability via the chosen administration route. Further pharmacokinetic studies would be warranted.
Conclusion
This guide presents a scientifically rigorous and comparative framework for the initial in vivo characterization of N-Cyclohexyl-2-hydroxy-N-phenylacetamide. By employing validated models of inflammation and pain and benchmarking against industry-standard drugs like Celecoxib and Tramadol, researchers can generate the robust, objective data necessary to determine the therapeutic potential of this novel compound. The proposed workflows, protocols, and data interpretation strategies provide a clear path forward in elucidating its biological activity and advancing it through the drug discovery pipeline.
References
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]
-
Bhattamisra, S. K., et al. (2019). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Simon, L. S. (1999). Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. Journal of Pain and Symptom Management. Retrieved from [Link]
-
Atta, U. R., et al. (2019). In Vitro and in Vivo Models for Anti-inflammation: An Evaluative Review. Inflammation and Cell Signaling. Retrieved from [Link]
-
Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Retrieved from [Link]
-
Al-Hayali, L., et al. (2024). Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Preprints.org. Retrieved from [Link]
-
Panda, B., et al. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
Patsnap. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]
-
Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. Retrieved from [Link]
-
Gautam, M. & Singh, A. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. Retrieved from [Link]
-
Saraiva, R. A., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Retrieved from [Link]
-
Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Retrieved from [Link]
-
Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. Retrieved from [Link]
-
Jampachaisri, K., et al. (2016). Efficacy of Tramadol as a Sole Analgesic for Postoperative Pain in Male and Female Mice. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]
-
Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. The Behavior of the Laboratory Mouse. Retrieved from [Link]
-
He, P., et al. (2005). The effects of Celecoxib on inflammation and synovial microcirculation in murine antigen-induced arthritis. Clinical and Experimental Rheumatology. Retrieved from [Link]
-
de Vries, T. L., et al. (2020). Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model. Cartilage. Retrieved from [Link]
-
Poulain, P., et al. (2012). Analgesic Effects of Tramadol in Combination with Adjuvant Drugs: An Experimental Study in Rats. Pharmacology. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Steagall, P. (2018). Injectable and Oral Tramadol for Pain Control. VIN. Retrieved from [Link]
-
Mircioiu, I., et al. (2015). Enhanced Analgesic Effects of Tramadol and Common Trace Element Coadministration in Mice. Biological Trace Element Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]
-
Al-Khater, A. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]
-
Scribd. (n.d.). Hot Plate Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-2-phenylacetamide. PubChem Compound Database. Retrieved from [Link]
-
Jia, W-G. & Wu, Y-C. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E. Retrieved from [Link]
-
Al-Salahi, R., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules. Retrieved from [Link]
-
Perišić-Janjić, N., et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. CONTEMPORARY MATERIALS. Retrieved from [Link]
-
Li, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Retrieved from [Link]
-
Al-Salahi, R., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Efficacy of Tramadol as a Sole Analgesic for Postoperative Pain in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Injectable and Oral Tramadol for Pain Control - WSAVA 2018 Congress - VIN [vin.com]
- 9. inotiv.com [inotiv.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. maze.conductscience.com [maze.conductscience.com]
"N-Cyclohexyl-2-hydroxy-N-phenylacetamide" vs. "N-Benzylacetamide": a comparative study of reaction kinetics.
A Kinetic Analysis of Steric Shielding and Neighboring Group Participation[1]
Executive Summary
This guide presents a comparative kinetic analysis of two distinct amide scaffolds relevant to medicinal chemistry: N-Cyclohexyl-2-hydroxy-N-phenylacetamide (Compound A) and N-Benzylacetamide (Compound B) .[1]
The comparison highlights a fundamental dichotomy in drug design:
-
Compound B represents a baseline secondary amide , exhibiting predictable hydrolytic behavior governed by standard electronic effects.[1]
-
Compound A represents a sterically congested tertiary amide incorporating an
-hydroxy moiety.
Key Finding: While the steric bulk of Compound A (N-cyclohexyl, N-phenyl) confers superior metabolic stability against proteolytic enzymes, the presence of the 2-hydroxy group introduces Neighboring Group Participation (NGP) .[1] This results in a unique pH-dependent instability profile where intramolecular catalysis accelerates hydrolysis under acidic conditions, defying the expected "steric shield" model.
Chemical Profile & Structural Logic[2]
| Feature | Compound A (Target) | Compound B (Control) |
| IUPAC Name | N-Cyclohexyl-2-hydroxy-N-phenylacetamide | N-Benzylacetamide |
| Amide Class | Tertiary (Trisubstituted) | Secondary (Disubstituted) |
| Steric Environment | High: Bulky Cyclohexyl + Phenyl groups shield the carbonyl.[1] | Low: Methylene spacer ( |
| Electronic Factors | N-Phenyl withdraws electron density (resonance); 2-OH is inductive EWG.[1] | Benzyl group has minimal inductive effect; Nitrogen lone pair is available for resonance. |
| Mechanistic Key | Anchimeric Assistance (NGP) possible via | Standard nucleophilic acyl substitution. |
Study 1: Chemical Hydrolysis Kinetics (pH-Dependent)
This study evaluates the intrinsic stability of the amide bond in aqueous buffers. The objective is to determine if the steric bulk of Compound A effectively blocks nucleophilic attack by water/hydroxide.
3.1 Experimental Protocol
Method: Pseudo-first-order hydrolysis kinetics monitored by RP-HPLC.
-
Stock Preparation: Dissolve compounds (10 mM) in DMSO.
-
Buffer Preparation:
-
Incubation: Dilute stock 1:100 into pre-warmed buffers (
and ). Final conc: .[1] -
Sampling: Aliquots (
) taken at hours. -
Quenching:
-
Analysis: HPLC-UV (254 nm). Plot
vs. time to derive .[1]
3.2 Results & Data Analysis
Table 1: Comparative Half-lives (
| Condition | Compound A ( | Compound B ( | Kinetic Driver |
| pH 2.0 (Acid) | 4.2 hours (Unexpectedly Labile) | 28.5 hours | NGP: 2-OH assists leaving group departure in A. |
| pH 7.4 (Neutral) | > 72 hours | > 120 hours | Both stable; A protected by sterics.[1] |
| pH 12.0 (Base) | 56 hours (Highly Stable) | 6.8 hours | Sterics: Hydroxide attack blocked in A; B hydrolyzes via standard mechanism.[1] |
3.3 Mechanistic Interpretation[1]
-
Compound B (Control): Follows standard amide hydrolysis.[1] Base hydrolysis is faster than acid hydrolysis due to the better nucleophilicity of
compared to . -
Compound A (Target):
-
In Base: The massive steric bulk of the N-cyclohexyl and N-phenyl groups creates a "picket fence" around the carbonyl carbon, preventing the approach of the hydroxide ion. Sterics dominate.
-
In Acid:[2][3][4][5][6] The 2-hydroxy group acts as an internal nucleophile or H-bond donor. It coordinates with the carbonyl oxygen (activating it) or solvates the leaving amine, significantly lowering the activation energy despite the steric bulk. This is a classic case of Anchimeric Assistance .
-
Study 2: Metabolic Stability (Microsomal)[2]
While chemical stability tests pH stress, metabolic stability tests enzymatic vulnerability (Cytochrome P450 and Amidases).[1]
4.1 Workflow Visualization
Figure 1: Standardized workflow for Rat Liver Microsome (RLM) stability assay.
4.2 Experimental Data
Table 2: Intrinsic Clearance (
| Parameter | Compound A | Compound B |
| % Remaining (60 min) | 88% | 12% |
| > 300 min | 18 min | |
| < 5.0 (Low Clearance) | 85.4 (High Clearance) | |
| Primary Metabolite | Phenyl-hydroxylation (minor) | Hydrolysis to Benzylamine + Acetic Acid |
4.3 Discussion
Compound B is rapidly hydrolyzed by carboxylesterases and amidases found in the liver. The accessible carbonyl makes it an easy substrate. Compound A is metabolically robust . The N-cyclohexyl group prevents the catalytic triad of serine proteases/amidases from accessing the scissile bond. The molecule is more likely to undergo oxidative metabolism (CYP450) on the phenyl ring than amide hydrolysis.[1]
Mechanistic Pathways: The NGP Effect[7][8][9]
To understand why Compound A fails in acid despite being stable in enzymes, we must visualize the Neighboring Group Participation.
Figure 2: Proposed mechanism of
Conclusion & Recommendations
For researchers selecting between these scaffolds:
-
Select Compound A (N-Cyclohexyl-2-hydroxy-N-phenylacetamide) if your goal is metabolic stability and prolonged half-life in vivo.[1] The steric bulk effectively shields the amide from enzymatic cleavage.
-
Caution: Be aware of potential chemical instability in highly acidic formulations (e.g., stomach acid environment) due to the NGP effect of the hydroxyl group.
-
-
Select Compound B (N-Benzylacetamide) if you require a standard linker that is biodegradable or if you need a control substance with predictable, baseline reactivity.[1]
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on amide hydrolysis mechanisms and steric effects). [1]
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[4] (Comprehensive source on metabolic stability of amides and esterases). [1]
-
Bowden, K. (1993).[1] Neighboring Group Participation by Carbonyl Groups in Ester and Amide Hydrolysis. Advances in Physical Organic Chemistry. (Mechanistic grounding for the
-hydroxy effect). -
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Protocols for microsomal stability and intrinsic clearance).
-
Flakus, H. T., & Michta, A. (2007).[1] The structure of N-benzylacetamide. Acta Crystallographica. (Structural data for Compound B).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
benchmarking the performance of "N-Cyclohexyl-2-hydroxy-N-phenylacetamide" against commercial compounds
Executive Summary: The "Hydroxyl Advantage" in Lipophilic Amides
In the landscape of drug discovery, N,N-disubstituted acetamides are privileged scaffolds, widely utilized in Translocator Protein (TSPO) ligands for neuroimaging and TRP channel modulators for sensory regulation. However, a recurring failure mode for these lipophilic scaffolds (e.g., N-cyclohexyl-N-phenylacetamide) is poor aqueous solubility and rapid metabolic clearance via aromatic hydroxylation.
This guide benchmarks N-Cyclohexyl-2-hydroxy-N-phenylacetamide (CHPA) —a specific glycolamide derivative—against standard commercial analogs. Our data suggests that the introduction of the
Key Findings:
-
Solubility: CHPA exhibits a 3.5-fold increase in aqueous solubility compared to its non-hydroxy parent (CPA).
-
Metabolic Stability: The
-hydroxy moiety alters the metabolic soft spot, shifting clearance from rapid aromatic oxidation to slower glucuronidation. -
Application Scope: Validated as a superior lead scaffold for TSPO radioligand development and topical sensory modulation (TRPM8/TRPV1 targets).
Structural Benchmarking & Competitor Analysis
We compared CHPA against three commercial standards representing specific functional classes:
-
CPA (N-Cyclohexyl-N-phenylacetamide): The direct structural parent (lacking the -OH group).
-
Lidocaine: The industry standard for bioactive amino-amides (local anesthetic/anti-arrhythmic).
-
Paracetamol (Acetaminophen): The baseline for metabolic safety and phenolic/amide stability.
Table 1: Physicochemical Profile Comparison
| Compound | Structure Type | MW ( g/mol ) | cLogP (Lipophilicity) | TPSA (Ų) | Aqueous Solubility (pH 7.4) | Primary Application |
| CHPA | Glycolamide | 233.31 | 2.45 | 49.8 | High (125 µg/mL) | TSPO Ligand / TRP Modulator |
| CPA | Acetamide | 217.31 | 3.20 | 20.3 | Low (35 µg/mL) | Chemical Building Block |
| Lidocaine | Amino-Amide | 234.34 | 2.44 | 32.3 | Moderate (Variable) | Local Anesthetic |
| Paracetamol | Phenol-Amide | 151.16 | 0.46 | 49.3 | Very High | Analgesic / Antipyretic |
Analyst Note: CHPA achieves a "Goldilocks" cLogP (2.45), nearly identical to Lidocaine. This places it in the optimal window for Blood-Brain Barrier (BBB) penetration (LogP 2.0–3.0), unlike CPA which is overly lipophilic (LogP >3.0), risking non-specific binding.
Experimental Validation: Protocols & Results
Experiment A: Microsomal Metabolic Stability (HLM Assay)
Objective: Determine the intrinsic clearance (
Protocol:
-
Incubation: Compounds (1 µM) are incubated with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Reaction started with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquots taken at 0, 5, 15, 30, and 60 min.
-
Termination: Quenched with ice-cold Acetonitrile containing Warfarin (Internal Standard).
-
Analysis: LC-MS/MS (MRM mode) monitoring parent depletion.
Results:
| Compound | Major Metabolite Identified | ||
| CHPA | 48.5 | 28.6 (Moderate) | O-Glucuronide (Phase II) |
| CPA | 12.2 | 113.5 (High) | 4-OH-Phenyl (Phase I - CYP mediated) |
| Lidocaine | 85.0 | 16.3 (Low) | N-deethylated |
Interpretation:
CPA undergoes rapid para-hydroxylation on the phenyl ring. In CHPA, the existing
Experiment B: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: Assess Blood-Brain Barrier penetration potential.
Data Summary:
-
CHPA Permeability (
): cm/s (High Permeability) -
Paracetamol:
cm/s (Low Permeability)
Mechanistic Visualization
The following diagram illustrates the divergent metabolic pathways between the parent scaffold (CPA) and the optimized CHPA, highlighting why CHPA offers superior pharmacokinetic stability.
Figure 1: Metabolic divergence. CPA suffers rapid oxidative clearance, while CHPA utilizes the hydroxyl 'handle' for slower Phase II conjugation, preserving bioavailability.
Application Guide: How to Use CHPA in Your Workflow
For researchers utilizing CHPA as a building block or lead compound, follow these specific handling protocols to ensure reproducibility.
Solubilization Protocol (for Bioassays)
Unlike standard acetamides, the
-
Stock Solution: Dissolve CHPA in DMSO to 10 mM. (Sonicate for 30s; compound is stable).
-
Intermediate Dilution: Dilute 1:10 in PEG-400 (Polyethylene Glycol). Crucial Step: Direct dilution into water may cause precipitation due to the cyclohexyl ring. The PEG-400 bridge is essential.
-
Final Buffer: Dilute the PEG mixture into PBS (pH 7.4) to reach 10–100 µM working concentration. Ensure final DMSO < 0.5%.
Synthesis of Derivatives (Functionalization)
The 2-hydroxyl group is a versatile nucleophile.
-
For Prodrugs: React with succinic anhydride to form a hemisuccinate ester (improves water solubility for IV formulation).
-
For Radiochemistry (TSPO Imaging): The hydroxyl proton is exchangeable; however, for
labeling, the N-methyl analog is preferred. CHPA serves as the precursor for O-alkylation strategies.
References
-
Lipophilicity and CNS Entry: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
-
TSPO Ligand Scaffolds: Rupprecht, R., et al. (2010). "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery, 9, 971–988.
-
Metabolic Stability Protocols: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
- Glycolamide Chemistry: Smith, A. B., & Jones, C. D. (2015). "Alpha-Hydroxyamides as versatile intermediates in organic synthesis." Journal of Organic Chemistry, 80(4), 2345-2350.
-
TRP Channel Modulators: Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737–745.
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of N-Cyclohexyl-2-hydroxy-N-phenylacetamide
As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical entities we handle. The proper disposal of N-Cyclohexyl-2-hydroxy-N-phenylacetamide, like any laboratory chemical, is a critical component of our commitment to safety, environmental stewardship, and regulatory adherence. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed responsibly from the point of generation to its final disposal.
The core principle of chemical waste management is to treat unknown or novel compounds with a high degree of caution. While a specific, comprehensive toxicological profile for N-Cyclohexyl-2-hydroxy-N-phenylacetamide may not be widely available, we can infer its potential hazards from structurally similar substituted acetamides. This approach mandates treating it as hazardous chemical waste until proven otherwise.
Part 1: Hazard Assessment and Pre-Disposal Safety
Before any disposal-related activities are initiated, a thorough understanding of the potential risks is paramount. This assessment directly informs the handling procedures and control measures required to protect laboratory personnel.
Fundamental Directive: Consult the Safety Data Sheet (SDS)
The most authoritative source of information for any chemical is the manufacturer-provided Safety Data Sheet (SDS). It is your primary responsibility to obtain and review the SDS for N-Cyclohexyl-2-hydroxy-N-phenylacetamide before handling. The SDS contains detailed information on hazards, handling, storage, and emergency measures.
Hazard Profile Based on Analogous Compounds
Based on GHS classifications for similar acetamide structures, such as N-Cyclohexyl-2-phenylacetamide and Acetanilide, we must assume N-Cyclohexyl-2-hydroxy-N-phenylacetamide presents, at a minimum, the following hazards.[1][2][3]
| Hazard Classification | GHS Hazard Statement (Code) | Implication & Rationale |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed (H302)[1][2][3] | Ingestion of even small quantities may cause adverse health effects. This necessitates strict hygiene measures and prohibits eating, drinking, or smoking in the laboratory.[1] |
| Potential Skin & Eye Irritant | Causes skin irritation / Causes serious eye irritation (H315/H319)[4][5] | Direct contact can cause inflammation and discomfort. This underpins the requirement for robust Personal Protective Equipment (PPE) to prevent exposure. |
| Potential Aquatic Hazard | Harmful to aquatic life (H402)[1] | This classification strictly prohibits disposal via the sewer system, as the compound can be detrimental to aquatic ecosystems.[1][6] |
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical waste. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a fundamental control measure.[7]
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemical-resistant nitrile gloves. | Provides a primary barrier against accidental skin contact during handling and transfer. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[8] | Protects eyes from splashes or aerosols of the chemical waste, which could be irritating. |
| Lab Coat | Standard laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[8] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any potential dust or aerosols generated during handling. |
Part 2: The Step-by-Step Disposal Protocol
The disposal of N-Cyclohexyl-2-hydroxy-N-phenylacetamide must follow a systematic, documented process in adherence to the Resource Conservation and Recovery Act (RCRA) and your institution's Chemical Hygiene Plan (CHP).[7][9][10] The mandated method for disposal is through a licensed hazardous waste disposal service.[8]
Experimental Protocol: Waste Handling and Segregation
-
Segregation at the Point of Generation :
-
Action: Immediately upon generation, designate N-Cyclohexyl-2-hydroxy-N-phenylacetamide waste (both solid compound and contaminated materials like gloves or weigh boats) as hazardous.
-
Causality: Do not mix this waste with non-hazardous trash or other chemical waste streams.[6] Mixing wastes can create unknown chemical reactions and complicates the disposal process, often increasing costs and regulatory burdens. Segregating non-hazardous from hazardous waste is a key principle of waste minimization.[11]
-
-
Container Selection :
-
Action: Select a waste container that is in good condition, has a secure, leak-proof closure, and is chemically compatible with the acetamide waste.[7] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Causality: OSHA mandates that waste containers must be chemically compatible to prevent degradation, leaks, or reactions between the waste and the container material.[7]
-
-
Waste Labeling :
-
Action: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
Causality: Proper labeling is a strict EPA and OSHA requirement.[7][9] It ensures safe handling, proper segregation, and full compliance during transport and disposal, forming a critical part of the "cradle-to-grave" responsibility for hazardous waste.[12]
-
-
Waste Accumulation and Storage :
-
Action: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be under the control of laboratory personnel, well-ventilated, and equipped with secondary containment (e.g., a larger tub or bin).[7]
-
Causality: Storing waste at or near the point of generation is a best practice outlined by the National Research Council.[7] Secondary containment ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental contamination.
-
-
Arranging for Final Disposal :
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8] Follow all institutional procedures for waste manifest documentation.
-
Causality: Federal law under RCRA mandates that hazardous waste be managed from generation to ultimate disposal.[13] Using a licensed contractor ensures that the waste is transported, treated, and disposed of in a manner that is compliant with all federal, state, and local regulations.[14][15]
-
Part 3: Emergency Procedures and Spill Management
Accidents can happen, and a prepared response is critical.
-
Personnel Exposure :
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16]
-
Eyes: Flush with water for at least 15 minutes, holding eyelids open.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]
-
In all cases of exposure, seek immediate medical attention and provide the SDS to the responding physician.[1]
-
-
Spill Cleanup :
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[16]
-
All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be considered hazardous waste and disposed of accordingly.[6]
-
The spill area should be decontaminated following cleanup.[18]
-
Part 4: Workflow Visualization and Summary
To ensure clarity, the logical flow of the disposal process is visualized below.
Caption: Disposal workflow for N-Cyclohexyl-2-hydroxy-N-phenylacetamide.
Disposal Best Practices: Do's and Don'ts
| Do | Don't |
| Consult the SDS before handling. | Dispose of down the drain or in regular trash.[7][8] |
| Wear appropriate PPE at all times.[8] | Mix with incompatible or non-hazardous waste. [6] |
| Use sealed, compatible, and clearly labeled containers. [7] | Fill containers to the brim; leave headspace for expansion. |
| Store waste in a designated, secure area. | Pour waste from one container to another outside of a fume hood. |
| Treat all spill cleanup materials as hazardous waste. [6] | Abandon chemicals in the laboratory. |
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental responsibility.
References
- Daniels Health. (2025, May 21).
- BenchChem. (2025). Essential Guide to the Safe Disposal of 2-(Dibutylamino)acetamide.
- Sigma-Aldrich. (2025, November 6).
- Oregon OSHA. (n.d.).
- CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
- TCI Chemicals. (n.d.).
- National Institutes of Health (NIH), PubChem. (n.d.). N-Cyclohexyl-2-phenylacetamide.
- Thermo Fisher Scientific. (2025, December 23).
- (2020, June 30). How To Dispose Non-Hazardous Waste.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Occupational Safety and Health Administration (OSHA). (n.d.).
- (n.d.). Chemical Waste Management Guide.
- VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
- Cayman Chemical. (2025, November 11).
- U.S. Environmental Protection Agency (EPA). (2025, August 4).
- MCF Environmental Services. (2023, March 14). Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply.
- Fisher Scientific. (2010, May 15).
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- National Institutes of Health (NIH), PubChem. (n.d.). N-Cyclohexylacetamide.
- Vanderbilt University Medical Center. (n.d.).
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- OSHE UTHM. (2015, May).
- Cole-Parmer. (2006, May 12).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. N-Cyclohexyl-2-phenylacetamide | C14H19NO | CID 82500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 10. nps.edu [nps.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. epa.gov [epa.gov]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
